molecular formula C16H17Cl2NO4 B2876489 2-(2,4-dichlorophenoxy)-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]acetamide CAS No. 2309344-54-3

2-(2,4-dichlorophenoxy)-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]acetamide

Cat. No.: B2876489
CAS No.: 2309344-54-3
M. Wt: 358.22
InChI Key: GJMCIYQALQALCE-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]acetamide is a useful research compound. Its molecular formula is C16H17Cl2NO4 and its molecular weight is 358.22. The purity is usually 95%.
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Scientific Research Applications

Potential as Pesticides

Several studies have characterized derivatives of N-(hydroxyalkyl)-chlorophenoxyacetamide, revealing their potential as pesticides. These derivatives, including various chlorophenoxyacetamide compounds, have been examined through X-ray powder diffraction, indicating their potential application in agricultural sectors to control broad-leaf weeds and pests. The structural data provided by these studies lay the groundwork for understanding the physicochemical properties that contribute to their pesticidal activity (Olszewska, Tarasiuk, & Pikus, 2009).

Structural and Conformational Analysis

Research into chlorophenoxyacetamide derivatives extends to their structural and conformational analysis, which is crucial for designing compounds with specific biological activities. For example, studies on the acid-catalyzed heterolysis of certain acetamide derivatives have provided insights into the chemical reactions these compounds undergo, informing their potential modifications for enhanced efficacy (Rouchaud, Metsue, Gustin, Moulart, & Herin, 2010).

Interaction with Biological Systems

The effects of related compounds on biological systems have been a subject of investigation. For instance, studies on the effects of 2,4-dichlorophenoxy acetic acid dimethyl amine salt (a related compound) on dental hard tissue formation in rats suggest that environmental contaminants such as chlorinated organic pesticides can significantly impact dental development. These findings emphasize the need for understanding the broader ecological and health implications of these chemicals (Alpöz, Tosun, Eronat, Delen, & Şen, 2001).

Synthesis and Chemical Properties

The synthesis of related compounds, such as N-(hydroxyphenyl)acetamide derivatives, has been explored to understand better their chemical properties and potential applications. These studies contribute to the broader chemical knowledge required for developing novel compounds with specific desired activities, such as improved pesticidal or pharmacological properties (Nikonov, Sterkhova, М. Lazarev, Albanov, & Lazareva, 2016).

Applications in Nonlinear Optical Materials

Additionally, the structural features of similar compounds have been investigated for their potential applications in nonlinear optical materials. These studies focus on understanding the electronic and structural characteristics that contribute to the materials' nonlinear optical properties, which are crucial for various technological applications (Lee, Kim, Jung, & Park, 2007).

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17Cl2NO4/c1-9-5-12(10(2)23-9)14(20)7-19-16(21)8-22-15-4-3-11(17)6-13(15)18/h3-6,14,20H,7-8H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJMCIYQALQALCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CNC(=O)COC2=C(C=C(C=C2)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.